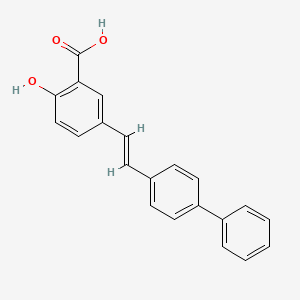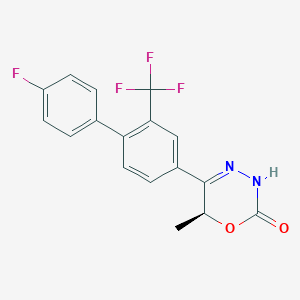![molecular formula C29H37FN6O5S B10830195 7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane](/img/structure/B10830195.png)
7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAX-40279 (hemiadipate) is a dual inhibitor of FLT3 kinase and FGFR kinase. It has shown potential in the research of acute myelogenous leukemia (AML) due to its ability to inhibit both FLT3 and FGFR kinases . This compound is particularly significant because it targets FLT3 mutants that are resistant to current FLT3 inhibitors .
Preparation Methods
The preparation of MAX-40279 (hemiadipate) involves several synthetic routes and reaction conditions. The compound is synthesized through a series of enzyme assays, cellular assays, signal transduction assays, and xenograft assays to evaluate its FLT3 and FGFR inhibitory activity . The specific synthetic routes and industrial production methods are detailed in patent WO2021180032A1 .
Chemical Reactions Analysis
MAX-40279 (hemiadipate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include DMSO and DMF for solubility, and ultrasonic and warming techniques to enhance solubility . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
MAX-40279 (hemiadipate) has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study kinase inhibition.
Biology: Investigated for its effects on cellular signaling pathways.
Industry: Utilized in the development of new therapeutic agents targeting kinase pathways.
Mechanism of Action
The mechanism of action of MAX-40279 (hemiadipate) involves the inhibition of FLT3 and FGFR kinases. This inhibition disrupts the signaling pathways that are crucial for the survival and proliferation of cancer cells. The compound has shown to inhibit AML xenograft tumor growth significantly without causing significant body weight loss . It also has a higher drug concentration in bone marrow compared to plasma, enhancing its efficacy in targeting bone marrow-related cancers .
Comparison with Similar Compounds
MAX-40279 (hemiadipate) is unique due to its dual inhibition of FLT3 and FGFR kinases. Similar compounds include:
AC220: Another FLT3 inhibitor, but it does not inhibit FGFR kinases.
Sorafenib: A multi-kinase inhibitor that targets FLT3 but has different kinase inhibition profiles compared to MAX-40279.
MAX-40279 stands out due to its ability to overcome resistance via the FGF pathway in bone marrow, making it a promising candidate for the next generation of FLT3-mutant inhibitors .
Properties
Molecular Formula |
C29H37FN6O5S |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane |
InChI |
InChI=1S/C22H23FN6OS.C6H10O4.CH4/c1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;7-5(8)3-1-2-4-6(9)10;/h3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1-4H2,(H,7,8)(H,9,10);1H4 |
InChI Key |
BWKQDCPKOZBHIW-UHFFFAOYSA-N |
Canonical SMILES |
C.CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}benzoyl)-L-Glutamic Acid](/img/structure/B10830113.png)

![N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B10830117.png)
![N-[(2S)-3-methoxy-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]propan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B10830120.png)
![N-[4-({(2S)-2-[(morpholin-4-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B10830134.png)
![5-methoxy-N-[3-methoxy-4-(2-piperidin-2-ylethoxy)phenyl]-2,2-dimethylchromene-6-carboxamide](/img/structure/B10830137.png)

![4-[3-[[1-(4-Chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid;methane](/img/structure/B10830152.png)

![N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide](/img/structure/B10830185.png)
![(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830194.png)
![8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol](/img/structure/B10830203.png)
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B10830210.png)

